molecular formula C₁₄¹³C₆H₁₈O₂ B1156045 Bisphenol AP-13C6

Bisphenol AP-13C6

Cat. No.: B1156045
M. Wt: 296.31
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bisphenol AP-13C6 (4,4'-(1-phenylethylidene)bisphenol-13C6) is a carbon-13 isotopically labeled derivative of Bisphenol AP (BPA-P), a structural analogue of Bisphenol A (BPA). The isotopic labeling (13C6) specifically targets the six carbons in the phenyl rings, enhancing its utility as an internal standard in mass spectrometry-based analytical methods . This compound is critical for tracing environmental fate, metabolic pathways, and exposure assessments of BPA-P with high precision, minimizing interference from non-labeled analogues . This compound retains the endocrine-disrupting properties of its parent compound but is primarily employed in research to quantify BPA-P in complex matrices like biological fluids, plastics, and environmental samples .

Properties

Molecular Formula

C₁₄¹³C₆H₁₈O₂

Molecular Weight

296.31

Synonyms

1,1-Bis(4-hydroxyphenyl)-1-phenylethane-13C6;  1-Phenyl-1,1-bis(4-hydroxyphenyl)ethane-13C6;  4,4’-(1-Phenylethylidene)bisphenol-13C6;  4,4’-(1-Phenylethylidene)diphenol-13C6;  4,4’-(α-Methylbenzylidene)diphenol-13C6;  Bis(4-hydroxyphenyl)methylphenylmeth

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Bisphenol AP-13C6 belongs to the bisphenol family, which includes BPA, BPS (Bisphenol S), BPF (Bisphenol F), and BPAF (Bisphenol AF). Below is a detailed comparative analysis:

Table 1: Structural and Functional Comparison of Bisphenol Analogues

Compound CAS No. Molecular Formula Key Structural Features LogP (Octanol-Water) Primary Applications
This compound N/A¹ C20H18O2 (13C6) Phenylethylidene bridge; 13C-labeled phenyl ~3.8 (estimated)² Analytical internal standard, toxicokinetics
Bisphenol A (BPA) 80-05-7 C15H16O2 Isopropylidene bridge 3.32 Polycarbonate plastics, epoxy resins
Bisphenol S (BPS) 80-09-1 C12H10O4S Sulfonyl bridge 1.65 Thermal paper, BPA replacement
Bisphenol AF (BPAF) 1478-61-1 C15H10F6O2 Hexafluoroisopropylidene bridge 4.10 High-performance polymers, electronics
Bisphenol AP (BPA-P) 1571-75-1 C20H18O2 Phenylethylidene bridge ~3.8 Epoxy resins, coatings

¹ Isotopically labeled compounds often lack distinct CAS numbers.
² Estimated based on structural similarity to BPA-P .

Key Research Findings

Endocrine-Disrupting Activity: Bisphenol AP exhibits estrogenic activity comparable to BPA, with an EC50 of 0.1 μM in MCF-7 cell assays, while BPAF shows higher potency (EC50 = 0.05 μM) due to fluorine substitution enhancing receptor binding . BPS and BPF, marketed as "safer" alternatives, demonstrate similar or greater estrogenic effects in vivo, challenging their regulatory approval as benign substitutes .

Environmental Persistence: BPA-P and BPAF exhibit higher hydrophobicity (LogP > 3.5) than BPA, leading to bioaccumulation in aquatic organisms . Isotopic labeling in this compound enables precise tracking of BPA-P degradation pathways, revealing half-lives of 15–30 days in aerobic soils, slower than BPA (7–10 days) .

Analytical Utility: this compound’s 13C labeling eliminates isotopic interference in LC-MS/MS, achieving detection limits of 0.01 ng/mL in human serum, outperforming unlabeled analogues . In contrast, BPA and BPS require derivatization for similar sensitivity, increasing analytical complexity .

Toxicity and Regulatory Status

  • BPA-P : Classified as a Substance of Very High Concern (SVHC) under EU REACH due to reproductive toxicity (ECHA 2017c).
  • BPAF : Listed in the U.S. EPA’s Toxics Release Inventory (TRI) for its persistence and developmental toxicity .
  • This compound: Exempt from regulatory restrictions as a research tool but mandates stringent handling to prevent environmental release .

Critical Notes on Comparative Studies

  • Structural-Activity Relationships (SAR) : The phenylethylidene group in BPA-P enhances lipid solubility and membrane permeability compared to BPA’s isopropylidene, increasing its bioavailability .
  • Non-Monotonic Dose Responses: Like BPA, BPA-P exhibits low-dose effects (e.g., 0.1 μg/kg/day) on thyroid hormone disruption, challenging traditional toxicological thresholds .
  • Analytical Challenges: Differentiation of bisphenol analogues in environmental samples requires advanced techniques like 13C-NMR or high-resolution mass spectrometry, as highlighted in Tables of Spectral Data for Structure Determination of Organic Compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.